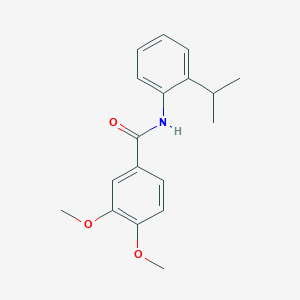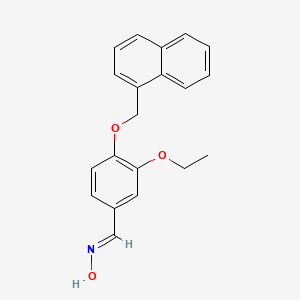
4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives involves various chemical reactions tailored to introduce specific functional groups into the piperidine ring. For instance, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were prepared, demonstrating the versatility in synthesizing complex structures with potential anxiolytic and antidepressant properties (Trabanco et al., 2007). Additionally, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides led to the formation of 1,3-thiazole derivatives, showcasing the chemical versatility of piperidine-based compounds (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one revealed a distorted boat conformation of the piperidine ring, providing insights into the molecular geometry and potential interaction sites (Ganesan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and thiols, demonstrating the reactivity of the piperidine moiety (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, structurally similar to 4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine, have been synthesized and studied for their fluorescence properties. These compounds, with a thiazolidin side chain, demonstrate a strong fluorescence quench and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, making them potential candidates for novel fluorescent pH sensors. This application is crucial in biochemical and medical research for monitoring pH changes in various environments (Cui, Qian, Liu, & Zhang, 2004).
Antimicrobial Agents
Thiazole-aminopiperidine hybrids, which share a core structural similarity with this compound, have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds exhibit significant antimicrobial activity and low cytotoxicity, making them promising candidates for tuberculosis treatment. The standout compound from this series showed noteworthy activity across various assays, highlighting the potential of such structures in antimicrobial drug development (Jeankumar et al., 2013).
Antitumoral Activity
A series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, structurally related to this compound, were synthesized and evaluated for their in vitro antitumoral activity, specifically against glioblastoma multiforme (GBM). These compounds showed a significant reduction in glioma cell viability, with some showing more than 50% reduction at lower concentrations. Their selective activity towards cancer cells and not primary astrocytes suggests a potential therapeutic window for treating GBM, one of the most aggressive forms of brain cancer (da Silveira et al., 2017).
Discovery of Antimycobacterial Compounds
Spiro-piperidin-4-ones, sharing a core motif with this compound, were developed through an atom-economic and stereoselective synthesis. These compounds were evaluated for their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound in this series demonstrated significant in vitro and in vivo efficacy against tuberculosis, suggesting the potential of such structures in the discovery of new antimycobacterial agents (Kumar et al., 2008).
Zukünftige Richtungen
The future directions for the study of “4-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)piperidine” could include further exploration of its potential applications in various fields, such as antifungal research . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Eigenschaften
IUPAC Name |
4-phenyl-2-(4-phenylpiperidin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-16(8-4-1)17-11-13-22(14-12-17)20-21-19(15-23-20)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRBUQXKUEOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)
![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)


![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)
![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)